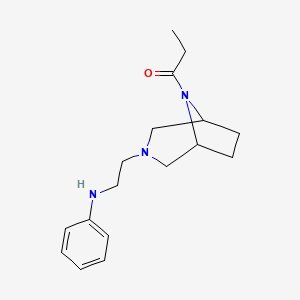

3-(2-(Phenylamino)ethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Anilinoethyl)-8-propionyl-3,8-diazabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with nitrogen atoms This compound is part of the diazabicyclo[32

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Anilinoethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including intramolecular cycloaddition reactions and ring-closing metathesis . These reactions often require specific catalysts and conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(2-Anilinoethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

3-(2-Anilinoethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Anilinoethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

2-Azabicyclo[3.2.1]octane: Another member of the diazabicyclo[3.2.1]octane family with similar structural features.

8-Azabicyclo[3.2.1]octane: Known for its role in the synthesis of tropane alkaloids.

Uniqueness

3-(2-Anilinoethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane is unique due to its specific functional groups and the presence of an anilinoethyl moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(2-(Phenylamino)ethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane, commonly referred to as a derivative of the 8-azabicyclo[3.2.1]octane class, exhibits significant biological activity, particularly as a potential therapeutic agent. This compound is characterized by its unique structure, which enables it to interact with various biological systems.

The compound has the following molecular formula: C19H26N2O. Its structure includes a bicyclic framework that is important for its biological function. The presence of the phenylamino group and propionyl moiety contributes to its pharmacological properties.

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane primarily act as monoamine reuptake inhibitors . These compounds can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial in the treatment of various neuropsychiatric disorders including depression and anxiety disorders .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory activity on monoamine transporters. For example:

- Serotonin Transporter (SERT) : The compound demonstrates effective inhibition, suggesting potential antidepressant properties.

- Dopamine Transporter (DAT) : It shows moderate binding affinity, indicating possible applications in treating conditions like ADHD .

In Vivo Studies

In vivo assessments using animal models have indicated that this compound possesses analgesic properties. The hot plate assay demonstrated significant pain relief effects comparable to known analgesics, suggesting its potential use in pain management therapies .

Case Studies

-

Case Study on Analgesic Effects :

- A study evaluated the analgesic effects of various 3,8-diazabicyclo[3.2.1]octane derivatives, including our compound of interest.

- Results indicated a dose-dependent reduction in pain response in rodent models, highlighting its efficacy as an analgesic agent.

-

Case Study on Neurotransmitter Reuptake :

- Another study focused on the impact of this compound on neurotransmitter levels in a controlled environment.

- Findings revealed that administration led to increased levels of serotonin and norepinephrine in the synaptic cleft, supporting its role as a reuptake inhibitor.

Comparative Analysis

The table below summarizes the biological activities and effects observed for this compound compared to other known compounds in the same class.

| Compound Name | SERT Inhibition | DAT Inhibition | Analgesic Effect | Therapeutic Use |

|---|---|---|---|---|

| Compound A | High | Moderate | Significant | Depression |

| Compound B | Moderate | High | Mild | ADHD |

| This compound | High | Moderate | Significant | Pain Management |

Properties

CAS No. |

63978-10-9 |

|---|---|

Molecular Formula |

C17H25N3O |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

1-[3-(2-anilinoethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |

InChI |

InChI=1S/C17H25N3O/c1-2-17(21)20-15-8-9-16(20)13-19(12-15)11-10-18-14-6-4-3-5-7-14/h3-7,15-16,18H,2,8-13H2,1H3 |

InChI Key |

ZGJOXLCSIYUFJN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1C2CCC1CN(C2)CCNC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.